molecular formula C19H25N3OS B2489055 2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1286725-18-5

2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2489055
CAS RN: 1286725-18-5
M. Wt: 343.49
InChI Key: OZJHJLOCBMFXPW-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antitumor Activity:

This compound has drawn interest due to its potential antitumor properties. Researchers have synthesized derivatives and evaluated their effects on various cancer cell lines. Notably, compound 14 exhibited significant antitumor activity, surpassing other analogs. Further studies could explore its mechanism of action and potential clinical applications .

Hydrogen Bonding Behavior:

Compound 2 interacts with hydrazine to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine. Investigating its hydrogen bonding behavior sheds light on its reactivity and potential applications .

Pyridazine Derivatives:

By reacting compound 2 with 1,3-dihydro-2H-1,3-benzimidazole-2-thione, researchers obtained 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate can be further modified to create novel pyridazine derivatives with diverse properties .

Biological Evaluation:

The synthesized compounds were tested against different cell lines, including African green monkey kidney epithelial cells (VERO), human breast cancer cells (MCF-7), human lung fibroblasts (WI-38), and human liver cancer cells (HepG2). Notably, compounds 16 and 22 showed strong activity against HepG2 cells, while compound 14 demonstrated potent effects against MCF-7 cells. Further investigations could explore their selectivity and potential as therapeutic agents .

Molecular Modeling and Docking Studies:

Compound 24 exhibited promising binding interactions with specific amino acids (Arg184 and Lys179) in molecular docking studies. Understanding its binding mode can guide further optimization for drug development .

Other Applications:

Additional research avenues include exploring the compound’s effects on oxidative stress, metabolic pathways, and potential interactions with other biomolecules. Investigating its stability, solubility, and pharmacokinetics will enhance our understanding of its broader applications .

properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHJLOCBMFXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

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